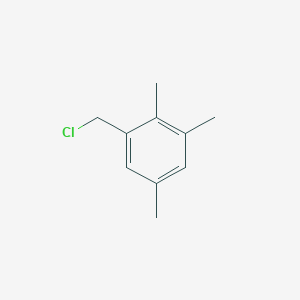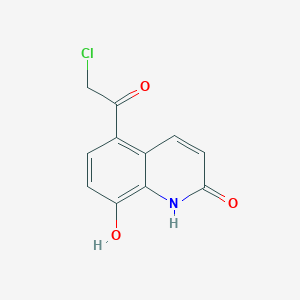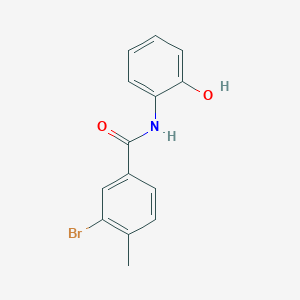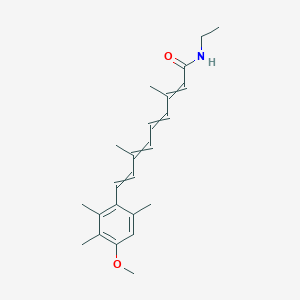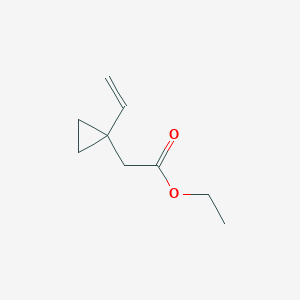
ethyl 2-(1-vinylcyclopropyl)acetate
Vue d'ensemble
Description
ethyl 2-(1-vinylcyclopropyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This compound features a vinylcyclopropyl group attached to an acetate moiety, making it unique in its structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-vinylcyclopropyl)acetate typically involves the reaction of 1-vinylcyclopropylcarbinol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol is replaced by the acetate group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are frequently used reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Applications De Recherche Scientifique
ethyl 2-(1-vinylcyclopropyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes
Mécanisme D'action
The mechanism of action of ethyl 2-(1-vinylcyclopropyl)acetate involves its interaction with specific molecular targets and pathways. The vinylcyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Isopropyl acetate: Known for its solvent properties and use in coatings and inks .
Uniqueness: ethyl 2-(1-vinylcyclopropyl)acetate stands out due to its unique vinylcyclopropyl group, which imparts distinct reactivity and potential biological activities. This structural feature differentiates it from simpler esters like ethyl acetate and methyl butyrate, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
ethyl 2-(1-ethenylcyclopropyl)acetate |
InChI |
InChI=1S/C9H14O2/c1-3-9(5-6-9)7-8(10)11-4-2/h3H,1,4-7H2,2H3 |
Clé InChI |
PCFPAFDKUQMWEI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CC1)C=C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
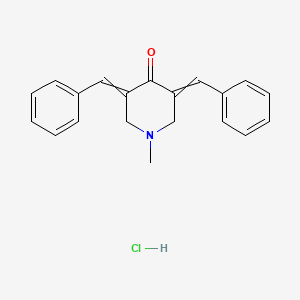
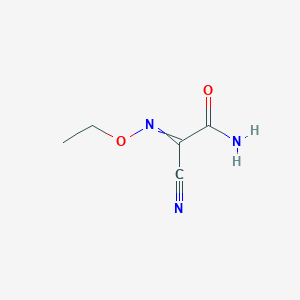
![Tert-butyl [2-(3-fluorophenyl)-2-oxoethyl]carbamate](/img/structure/B8577429.png)
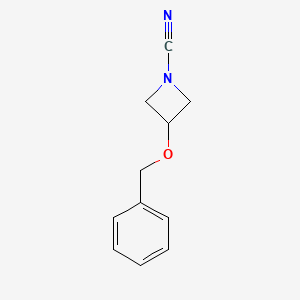
![[(1R,4S)-4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]methanol](/img/structure/B8577438.png)
![3-[(Hept-1-en-1-yl)sulfanyl]propane-1,2-diol](/img/structure/B8577452.png)
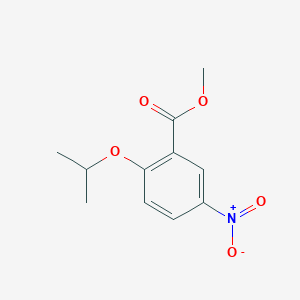
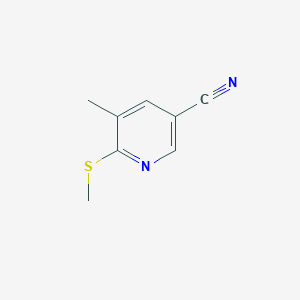
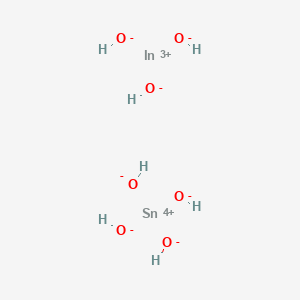
![4-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B8577488.png)
